molecular formula C15H14N2O6S B14348663 ethyl N-[4-(4-nitrophenyl)sulfonylphenyl]carbamate CAS No. 93734-16-8

ethyl N-[4-(4-nitrophenyl)sulfonylphenyl]carbamate

Cat. No.: B14348663
CAS No.: 93734-16-8
M. Wt: 350.3 g/mol
InChI Key: MBZXQPUTBZYCDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl N-[4-(4-nitrophenyl)sulfonylphenyl]carbamate is a synthetic organic compound that belongs to the class of carbamates This compound is characterized by the presence of an ethyl carbamate group attached to a phenyl ring, which is further substituted with a 4-nitrophenylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl N-[4-(4-nitrophenyl)sulfonylphenyl]carbamate typically involves a nucleophilic substitution reaction. One common method involves the reaction of 4-nitrophenylchloroformate with an appropriate amine in the presence of a base. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the temperature is maintained at room temperature to slightly elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

Ethyl N-[4-(4-nitrophenyl)sulfonylphenyl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in an organic solvent.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Oxidation: Potassium permanganate in an aqueous medium.

Major Products Formed

Scientific Research Applications

Ethyl N-[4-(4-nitrophenyl)sulfonylphenyl]carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl N-[4-(4-nitrophenyl)sulfonylphenyl]carbamate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with enzymes or receptors in biological systems. The sulfonyl group can also participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Ethyl N-[4-(4-nitrophenyl)sulfonylphenyl]carbamate can be compared with other carbamate compounds, such as:

The presence of the nitro and sulfonyl groups in this compound makes it unique, providing specific chemical reactivity and biological activity that are not observed in simpler carbamate compounds .

Properties

CAS No.

93734-16-8

Molecular Formula

C15H14N2O6S

Molecular Weight

350.3 g/mol

IUPAC Name

ethyl N-[4-(4-nitrophenyl)sulfonylphenyl]carbamate

InChI

InChI=1S/C15H14N2O6S/c1-2-23-15(18)16-11-3-7-13(8-4-11)24(21,22)14-9-5-12(6-10-14)17(19)20/h3-10H,2H2,1H3,(H,16,18)

InChI Key

MBZXQPUTBZYCDW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.